Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative characterized by a methoxyethyl substituent at position 3 and a methyl ester at position 4. This compound is part of a broader class of heterocyclic molecules studied for applications in medicinal chemistry and materials science. Its hydrobromide salt is commercially available, with safety guidelines emphasizing precautions against inhalation, skin contact, and high-temperature exposure .
Properties
IUPAC Name |
methyl 2-imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-16-6-5-14-9-4-3-8(11(15)17-2)7-10(9)18-12(14)13/h3-4,7,13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBYCEFFRQCWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include strong acids or bases, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry or batch processing, depending on the production requirements. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reaction conditions may vary depending on the nucleophile and solvent used.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits several biological activities that make it a candidate for pharmaceutical applications:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
- Antioxidant Properties : Thiazole derivatives are known to protect cells from oxidative stress, contributing to their potential in preventing diseases related to free radical damage.
- Analgesic and Anti-inflammatory Effects : Some thiazoles have demonstrated pain-relieving properties and the ability to reduce inflammation, indicating potential therapeutic uses in pain management.
- Antitumor Activity : Research suggests that derivatives of thiazoles can exhibit cytotoxic effects on tumor cells, positioning them as candidates for anticancer drug development .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to ensure high yields and purity. Various synthetic routes can be employed to modify the compound's structure to enhance its biological activity or create analogs for further study .
Several studies have documented the applications of this compound in various research contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as a new antimicrobial agent .
- Antioxidant Studies : Research has shown that thiazole derivatives can significantly reduce oxidative stress markers in vitro, indicating their utility in developing antioxidant therapies.
- Cytotoxicity Assessments : In vitro assays have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells .
Mechanism of Action
The mechanism by which Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of the benzo[d]thiazole core is critical for modulating physicochemical properties. Key analogs include:
Analysis :
- The methoxyethyl group in the target compound improves aqueous solubility compared to the methyl analog (260.30 g/mol) .
- Halogenated derivatives (e.g., bromine in ) increase molecular weight and may enhance binding affinity via halogen interactions but reduce solubility.
- Propargyl substituents enable modular functionalization, useful in bioconjugation .
Variations in the Ester Group
The ester at position 6 influences metabolic stability and bioavailability:
Modifications to the Imino Group
The 2-imino group can be functionalized to alter electronic properties:
Analysis :
Complex Heterocyclic Systems
The benzo[d]thiazole core can be integrated into larger heterocyclic frameworks:
Analysis :
- Dichloropyrrole and benzyloxy groups expand the compound’s interaction with biological targets, though increased complexity may reduce synthetic yield .
Biological Activity
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 1207046-18-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H14N2O3S
- Molecular Weight : 266.32 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antimicrobial Properties
This compound exhibits promising antimicrobial activity. Its structural features suggest potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that compounds with a thiazole ring often possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Anticancer Activity
The compound's potential as an anticancer agent is attributed to its ability to modulate critical signaling pathways involved in tumor proliferation. Studies have shown that similar benzothiazole derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced tumor growth in xenograft models . The mechanism of action may involve the inhibition of specific enzymes associated with cancer cell metabolism and proliferation .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
- Introduction of Functional Groups : The methoxycarbonyl and methoxyethyl groups are introduced via esterification and nucleophilic substitution reactions, respectively.
These synthetic routes allow for modifications that can enhance the biological activity of the compound .
Study on Antimicrobial Efficacy
In a recent study, this compound was evaluated for its antibacterial activity against multi-drug resistant strains. The results indicated that at concentrations as low as 50 μM, the compound inhibited bacterial growth by approximately 70%, suggesting significant antimicrobial potential .
Investigation of Anticancer Properties
Another investigation focused on the compound's effect on cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer types. Notably, IC50 values were determined to be around 25 μM for breast cancer cells, indicating strong anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H14N2O3S | Potential antimicrobial and anticancer activity |
| Benzothiazole derivatives | Varies | Diverse biological activities including anticancer effects |
| Thiazolidinediones | C11H12N2O4S | Primarily used in diabetes management; shares thiazole core |
This table illustrates how this compound compares with other compounds possessing similar structural motifs .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the imino proton (δ ~12 ppm, broad singlet), methoxyethyl protons (δ ~3.4–3.6 ppm), and aromatic protons (δ ~7–8 ppm). The benzo[d]thiazole core shows distinct splitting patterns (e.g., dd at J = 8.4–1.8 Hz) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M+Na]+ peaks. For example, a tert-butyl derivative showed m/z 251.2 [M+H]+ .
- X-ray Crystallography : Resolve tautomeric forms (e.g., 2-imino vs. 2-amino) and hydrogen-bonding networks .
Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals and verify substituent positions.
What strategies are effective for improving the bioactivity of this compound against bacterial DNA gyrase?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Biological Assays :
- Use MIC (Minimum Inhibitory Concentration) assays against Acinetobacter baumannii and Pseudomonas aeruginosa.
- Perform enzyme inhibition studies (IC₅₀) using purified DNA gyrase .
Methodological Note : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate binding hypotheses .
How can crystallographic data inform the design of stable polymorphs?
Advanced Research Question
- Hydrogen-Bond Analysis : Use graph-set notation (e.g., C(6) chains or R₂²(8) rings) to map intermolecular interactions. For benzothiazoles, N–H···O and C–H···π bonds often stabilize crystal lattices .
- Polymorph Screening : Vary solvents (e.g., DCM/hexane vs. ethanol/water) and cooling rates during crystallization.
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H, N···H) to predict thermodynamic stability .
Example : A tert-butyl analog crystallized in a monoclinic system (P2₁/c) with π-stacking distances of 3.5 Å .
How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?
Advanced Research Question
- Variable Factors :
- Troubleshooting :
Case Study : A benzyl-substituted derivative achieved 81% yield using DMF/KI vs. 55% with 2-methoxyethylamine in DMSO .
What safety protocols are critical during handling and storage?
Basic Research Question
- Handling :
- Storage :
Emergency Response : For spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .
How can computational modeling predict metabolic stability of this compound?
Advanced Research Question
- Metabolite Prediction : Use software like Schrödinger’s Metabolite or GLORY to identify vulnerable sites (e.g., ester hydrolysis or imino oxidation) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using molecular dynamics simulations .
- ADME Profiling : Calculate logP (e.g., ~2.5 for methyl ester) and polar surface area (PSA) to estimate bioavailability .
Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
